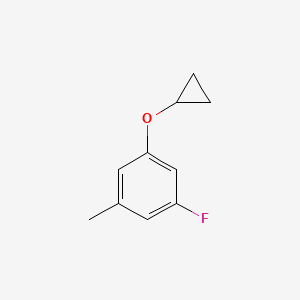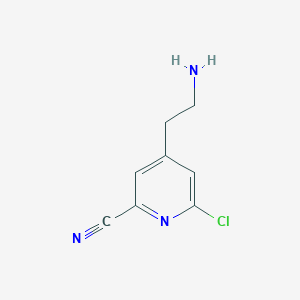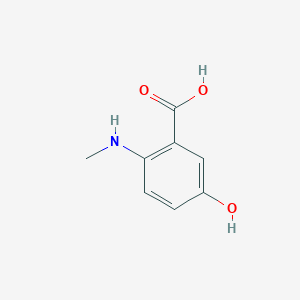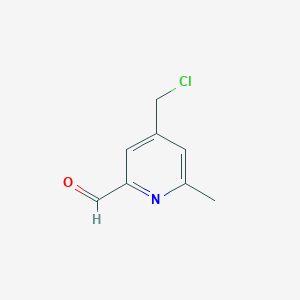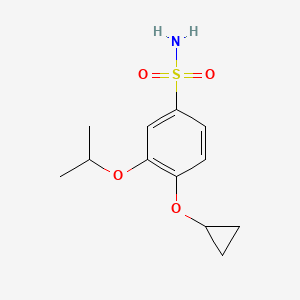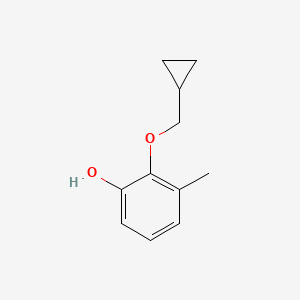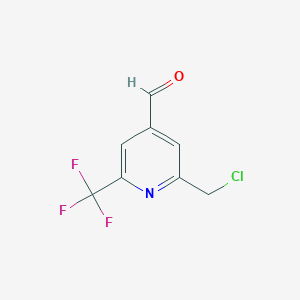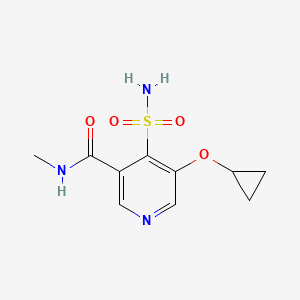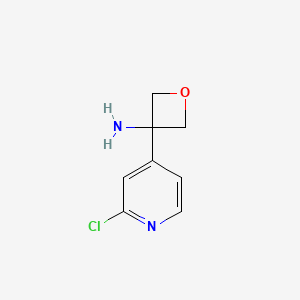
4-Cyclopropoxy-3,5-diisopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3,5-diisopropoxypyridine is a chemical compound with the molecular formula C14H21NO3 It is a derivative of pyridine, featuring cyclopropoxy and diisopropoxy groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3,5-diisopropoxypyridine typically involves the reaction of pyridine derivatives with cyclopropyl and isopropyl reagents under specific conditions. One common method involves the use of cyclopropyl bromide and isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3,5-diisopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or diisopropoxy groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3,5-diisopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions, including cross-coupling and cyclization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3,5-diisopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-3,5-dimethylpyridine: Similar structure but with methyl groups instead of isopropoxy groups.
4-Cyclopropoxy-3,5-diethoxypyridine: Similar structure but with ethoxy groups instead of isopropoxy groups.
4-Cyclopropoxy-3,5-dipropoxypyridine: Similar structure but with propoxy groups instead of isopropoxy groups.
Uniqueness
4-Cyclopropoxy-3,5-diisopropoxypyridine is unique due to the presence of both cyclopropoxy and diisopropoxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3,5-di(propan-2-yloxy)pyridine |
InChI |
InChI=1S/C14H21NO3/c1-9(2)16-12-7-15-8-13(17-10(3)4)14(12)18-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
UHVNLQFOICLMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CN=CC(=C1OC2CC2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


